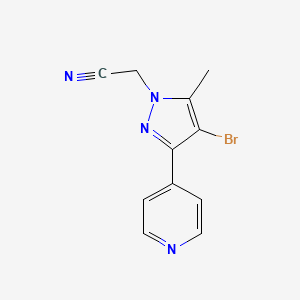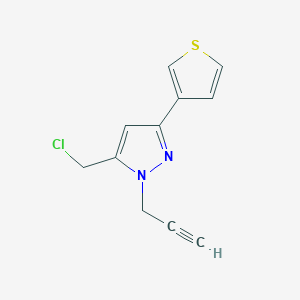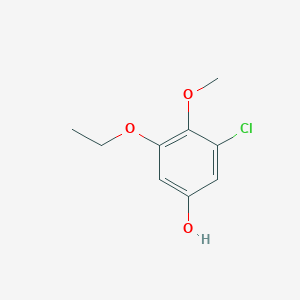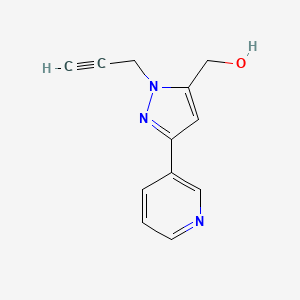
2-(4-bromo-5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)acetonitrile
説明
2-(4-Bromo-5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)acetonitrile (2-BMPP) is an organic compound belonging to the class of pyrazoles. It is a colorless solid that is soluble in organic solvents and has a melting point of 127-128 °C. 2-BMPP is a versatile compound that has a wide range of applications in the fields of organic synthesis, catalysis, and medicinal chemistry.
科学的研究の応用
Understanding Renal Function and Transporter Interactions
2-(4-bromo-5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)acetonitrile is explored in studies investigating renal function and the interaction with renal transporters. For instance, INCB039110, a related compound, was studied for its effects on serum creatinine and its interaction with renal transporters affecting creatinine uptake and efflux. This compound inhibited OCT2-mediated uptake of creatinine as well as MATE1-/MATE2-K-mediated efflux, providing insights into molecular mechanisms affecting serum creatinine and underlining the limitations of using serum creatinine as a renal function marker (Zhang et al., 2015).
Metabolic and Excretion Studies
The compound has been involved in studies detailing the metabolism and excretion of similar compounds. For example, research on INCB018424 (a Janus tyrosine kinase1/2 inhibitor) provided data on the absorption, metabolism, and excretion patterns in humans, offering a framework for understanding how related compounds might behave in biological systems (Shilling et al., 2010).
Environmental and Health Impact Studies
Studies have been conducted to understand the environmental exposure and health impacts of related compounds. For example, research on the environmental exposure to organophosphorus and pyrethroid pesticides in children highlighted the prevalence and potential health impacts of these compounds, which may share chemical properties with 2-(4-bromo-5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)acetonitrile (Babina et al., 2012).
Toxicology and Safety Assessments
The compound and its analogs have been subjects in toxicology and safety assessments. For instance, studies on acetonitrile ingestion and the delayed toxicity of cyanide, which may share structural similarities with 2-(4-bromo-5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)acetonitrile, provide insights into the health risks and necessary safety measures for handling such compounds (Mueller & Borland, 1997).
特性
IUPAC Name |
2-(4-bromo-5-methyl-3-pyridin-4-ylpyrazol-1-yl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN4/c1-8-10(12)11(15-16(8)7-4-13)9-2-5-14-6-3-9/h2-3,5-6H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYBGYPDZYSLTKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC#N)C2=CC=NC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-bromo-5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)acetonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(6-Hydroxy-3-azabicyclo[3.1.1]heptan-3-yl)-2-(piperidin-4-yl)ethan-1-one](/img/structure/B1490151.png)
![2-(3-Chloropyrazin-2-yl)-6-oxa-2-azaspiro[4.5]decane](/img/structure/B1490152.png)











